

Introduction: The Significance of the 5-Chloro-Indole Scaffold

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Compound of Interest

Compound Name: **(5-chloro-1H-indol-2-yl)methanol**

Cat. No.: **B2774249**

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1][2][3] The strategic incorporation of a halogen atom, specifically chlorine at the 5-position, has been repeatedly shown to enhance the biological activity and modulate the physicochemical properties of these molecules.[1] **(5-chloro-1H-indol-2-yl)methanol** represents a foundational building block within this chemical class. Its true value lies not in its intrinsic biological activity, but in its utility as a versatile precursor for the synthesis of more complex, high-value pharmaceutical agents. The hydroxymethyl group at the 2-position provides a reactive handle for extensive derivatization, enabling researchers to systematically explore structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in oncology and virology.[1][4]

This guide provides a comprehensive technical overview of **(5-chloro-1H-indol-2-yl)methanol**, detailing its core properties, a robust synthetic protocol, essential characterization methods, and its strategic application in modern drug discovery.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its handling, reaction setup, and analytical characterization. The key physicochemical data for **(5-chloro-1H-indol-2-yl)methanol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ CINO	[5][6][7]
Molecular Weight	181.62 g/mol	[5][6][8]
IUPAC Name	(5-chloro-1H-indol-2-yl)methanol	[5][8]
CAS Number	53590-47-9	[5][6][9]
Melting Point	115-117 °C	[10]
Boiling Point	393.8 ± 27.0 °C (Predicted)	[10]
Appearance	White to off-white crystalline solid	[4]
SMILES	C1=CC2=C(C=C1Cl)C=C(N2)CO	[5][8]
InChI Key	YXWBLLVBNCUCTI-UHFFFAOYSA-N	[5][8]

Synthesis Protocol: Reduction of 5-Chloro-1H-indole-2-carboxylate

The most direct and reliable method for preparing **(5-chloro-1H-indol-2-yl)methanol** is through the chemical reduction of a corresponding carbonyl precursor, typically an ester such as ethyl 5-chloro-1H-indole-2-carboxylate. This precursor is readily synthesized via established methods like the Fischer indole synthesis.[11][12] The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.

Causality of Experimental Choices:

- Reducing Agent (LiAlH₄): Chosen for its high reactivity and efficacy in reducing esters to primary alcohols. It provides a strong hydride source (H⁻) necessary for this transformation.

- Anhydrous Solvent (THF): LiAlH_4 reacts violently with protic solvents like water and alcohols. Anhydrous tetrahydrofuran (THF) is an ideal ether solvent that is inert to the reagent and effectively solubilizes the starting material.
- Inert Atmosphere (Nitrogen/Argon): Prevents the highly reactive LiAlH_4 from being quenched by atmospheric moisture, which would reduce the yield and create potentially hazardous hydrogen gas evolution.
- Temperature Control (0 °C): The reaction is highly exothermic. Initial addition of LiAlH_4 at 0 °C (ice bath) is a critical safety measure to control the reaction rate and prevent runaway reactions or side product formation.
- Quenching Procedure (Fieser Workup): The sequential addition of water, followed by aqueous sodium hydroxide, and then more water is a standardized and highly reliable method (Fieser workup) to safely quench excess LiAlH_4 and precipitate aluminum salts (Al(OH)_3) as a granular, easily filterable solid. This avoids the formation of gelatinous precipitates that can complicate product isolation.

Step-by-Step Methodology

- Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (N_2 or Ar) to remove all traces of moisture.
- Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH_4) (1.5 equivalents) at 0 °C.
- Substrate Introduction: Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH_4 suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up and Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

- 'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams).
- 'X' mL of 15% aqueous NaOH.
- '3X' mL of H₂O.
- Isolation: The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.
- Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **(5-chloro-1H-indol-2-yl)methanol**.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **(5-chloro-1H-indol-2-yl)methanol**.

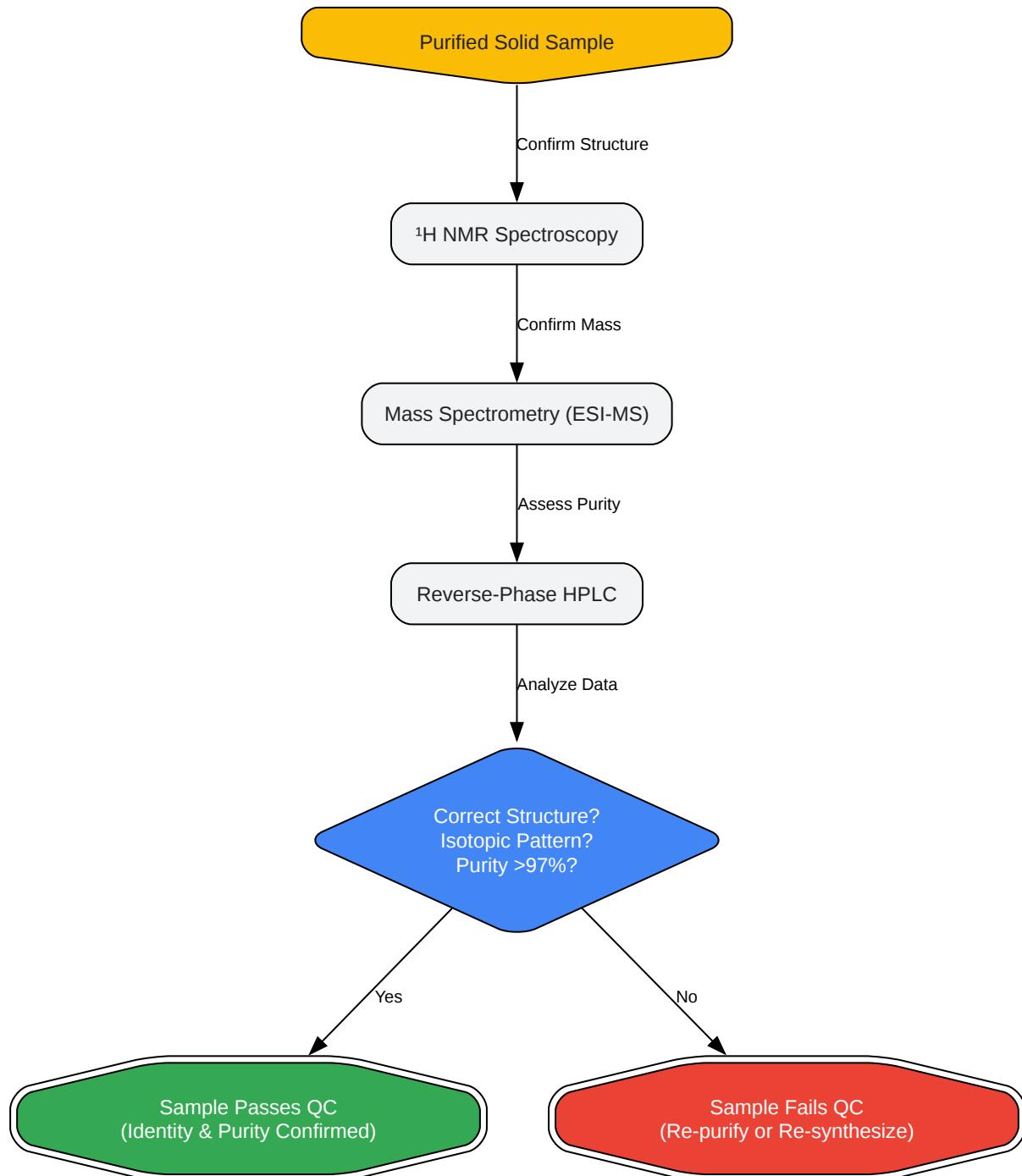
Characterization and Self-Validating Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent research.

- ¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The expected spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons (with splitting patterns influenced by the chloro-substituent), the indole N-H proton (a broad singlet), the methylene (-CH₂) protons adjacent to the hydroxyl group (a doublet), the hydroxyl (-OH) proton (a triplet, coupled to the CH₂), and the C3-H proton (a singlet or doublet).[13]
- Mass Spectrometry (MS): This technique confirms the molecular weight. For **(5-chloro-1H-indol-2-yl)methanol**, electrospray ionization (ESI) would show a protonated molecule [M+H]⁺ at m/z 182.6. Critically, the presence of chlorine will result in a characteristic M+2 isotopic peak at m/z 184.6 with an intensity approximately one-third of the main peak, providing definitive evidence of a single chlorine atom in the structure.

- Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase method would be employed, and the product should appear as a single major peak, with purity typically expected to be >97% for use in drug discovery applications.

Analytical Workflow Diagram

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Caption: Quality control workflow for **(5-chloro-1H-indol-2-yl)methanol**.

Strategic Role in Drug Discovery

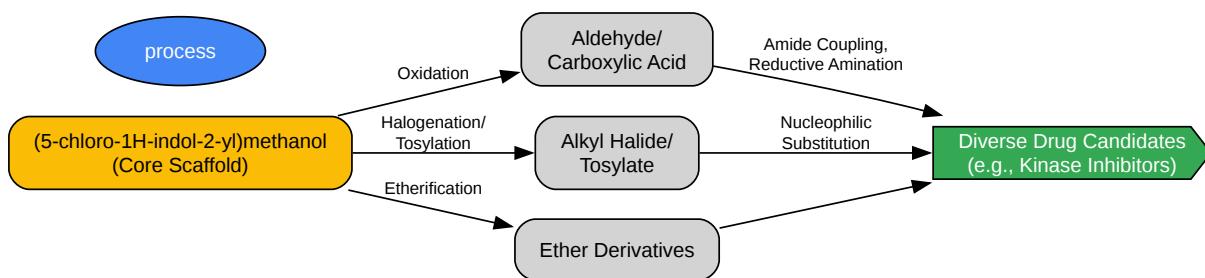
The primary value of **(5-chloro-1H-indol-2-yl)methanol** is as a versatile intermediate for constructing more complex molecules with therapeutic potential. The 5-chloro-indole scaffold is a key feature in a variety of kinase inhibitors.^{[1][4]}

Mechanism of Action Context: Derivatives synthesized from this core can function as ATP-competitive inhibitors in the kinase domains of oncogenic proteins like EGFR and BRAF.^[1] The 5-chloro substituent often occupies a key hydrophobic pocket in the ATP-binding site, enhancing binding affinity. The hydroxymethyl group at the C2 position is a critical synthetic handle that can be:

- Oxidized to an aldehyde or carboxylic acid for amide coupling or reductive amination reactions.
- Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.
- Used in etherification reactions.

These transformations allow for the introduction of diverse side chains and pharmacophores, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties (ADME).

Role as a Synthetic Building Block Diagram



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